

performance characteristics of Acalabrutinib-D4 in clinical trials

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Compound of Interest

Compound Name: Acalabrutinib-D4

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Acalabrutinib vs. Ibrutinib: A Comparative Guide for Researchers

An Objective Analysis of Second-Generation BTK Inhibition in Clinical Trials

In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone of treatment. Acalabrutinib, a second-generation BTK inhibitor, was developed to improve upon the first-in-class inhibitor, ibrutinib, by offering greater selectivity and potentially a more favorable safety profile. This guide provides a detailed comparison of the performance characteristics of acalabrutinib and ibrutinib, with a focus on data from pivotal clinical trials.

It is important to clarify that "**Acalabrutinib-D4**," a deuterated form of acalabrutinib, is not a compound that has been clinically evaluated in late-stage trials for efficacy and safety against other therapies. Deuterated compounds are often synthesized for research purposes to alter pharmacokinetic properties, but extensive clinical data for **Acalabrutinib-D4** is not publicly available. Therefore, this guide will focus on the extensive clinical trial data available for acalabrutinib.

Performance Characteristics: Acalabrutinib vs. Ibrutinib

The following tables summarize the key efficacy and safety data from head-to-head and comparative clinical trials of acalabrutinib and ibrutinib in patients with Chronic Lymphocytic Leukemia (CLL).

Efficacy in Relapsed/Refractory CLL: ELEVATE-RR Trial

The ELEVATE-RR trial was a phase 3, randomized, open-label study directly comparing the efficacy and safety of acalabrutinib versus ibrutinib in patients with previously treated CLL with high-risk features (del(17p) or del(11q)).^[1]

Efficacy Endpoint	Acalabrutinib (n=268)	Ibrutinib (n=267)	Hazard Ratio (95% CI)	P-value
Median Progression-Free Survival (PFS)	38.4 months	38.4 months	1.00 (0.79-1.27)	Non-inferior
Overall Survival (OS) at 40.9 months	Not Reached	Not Reached	0.82 (0.59-1.15)	-

Safety Profile Comparison: ELEVATE-RR Trial

Adverse Event (Any Grade)	Acalabrutinib (n=268)	Ibrutinib (n=267)	P-value
Atrial Fibrillation/Flutter	9.4%	16.0%	0.02
Hypertension	Lower with Acalabrutinib	Higher with Ibrutinib	-
Bleeding Events	Lower with Acalabrutinib	Higher with Ibrutinib	-
Diarrhea	Lower with Acalabrutinib	Higher with Ibrutinib	-
Arthralgia	Lower with Acalabrutinib	Higher with Ibrutinib	-
Headache	Higher with Acalabrutinib	Lower with Ibrutinib	-
Cough	Higher with Acalabrutinib	Lower with Ibrutinib	-
Fatigue	Higher with Acalabrutinib	Lower with Ibrutinib	-
Grade ≥3 Infections	30.8%	30.0%	-
Treatment Discontinuation due to Adverse Events	14.7%	21.3%	-

Efficacy in Treatment-Naïve CLL: ELEVATE-TN Trial

The ELEVATE-TN trial was a phase 3 study that evaluated acalabrutinib alone or in combination with obinutuzumab versus chlorambucil plus obinutuzumab in patients with previously untreated CLL.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Efficacy Endpoint (4-year follow-up)	Acalabrutinib + Obinutuzumab (n=179)	Acalabrutinib Monotherapy (n=179)	Chlorambucil + Obinutuzumab (n=177)
Estimated 48-month PFS rate	87%	78%	25%
Overall Response Rate (ORR)	96.1%	89.9%	82.5%
Complete Response (CR)	27%	11%	12%

Efficacy in Relapsed/Refractory CLL: ASCEND Trial

The ASCEND trial was a phase 3 study comparing acalabrutinib with investigator's choice of idelalisib plus rituximab or bendamustine plus rituximab in patients with relapsed or refractory CLL.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Efficacy Endpoint (18- month follow- up)	Acalabrutinib (n=155)	Investigator's Choice (Idelalisib/Ritu ximab or Bendamustine/ Rituximab) (n=155)	Hazard Ratio (95% CI)	P-value
Estimated 18- month PFS rate	82%	48%	0.27 (0.18-0.40)	<0.0001
Median PFS	Not Reached	16.8 months	-	-

Experimental Protocols

ELEVATE-RR Trial (NCT02477696)

- Study Design: A randomized, multicenter, open-label, non-inferiority phase 3 trial.

- Patient Population: Patients with previously treated CLL with the presence of a del(17p) or del(11q).
- Intervention Arms:
 - Acalabrutinib: 100 mg orally twice daily.
 - Ibrutinib: 420 mg orally once daily.
- Primary Endpoint: Progression-free survival (PFS).
- Key Secondary Endpoints: Incidence of atrial fibrillation, incidence of grade ≥ 3 infections, Richter's transformation, and overall survival (OS).

ELEVATE-TN Trial (NCT02475681)

- Study Design: A randomized, multicenter, open-label, phase 3 trial.[\[2\]](#)[\[3\]](#)
- Patient Population: Patients with treatment-naïve CLL, aged ≥ 65 years, or < 65 years with coexisting conditions.[\[3\]](#)
- Intervention Arms:
 - Acalabrutinib (100 mg twice daily) plus obinutuzumab.
 - Acalabrutinib monotherapy (100 mg twice daily).
 - Chlorambucil plus obinutuzumab.[\[2\]](#)[\[3\]](#)
- Primary Endpoint: Progression-free survival (PFS) for the acalabrutinib plus obinutuzumab arm versus the chlorambucil plus obinutuzumab arm.
- Key Secondary Endpoints: PFS for acalabrutinib monotherapy versus chlorambucil plus obinutuzumab, overall response rate (ORR), and overall survival (OS).[\[3\]](#)

ASCEND Trial (NCT02970318)

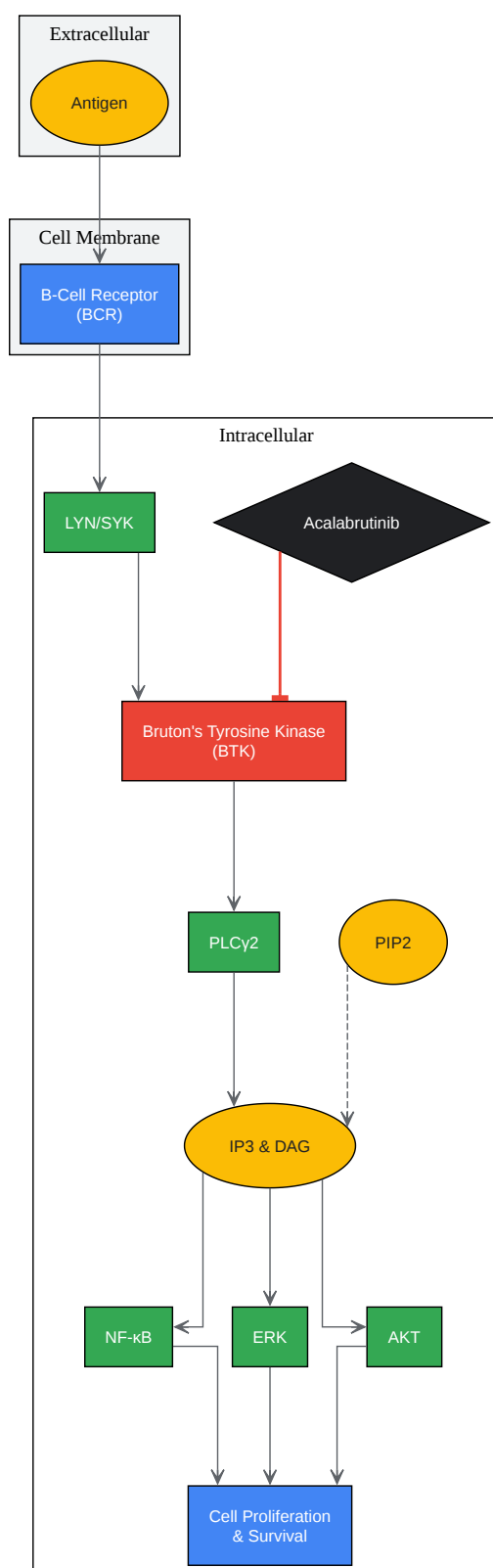
- Study Design: A global, randomized, multicenter, open-label, phase 3 trial.[\[5\]](#)[\[6\]](#)

- Patient Population: Patients with relapsed or refractory CLL who had received at least one prior therapy.[6]
- Intervention Arms:
 - Acalabrutinib monotherapy (100 mg orally twice daily).
 - Investigator's choice of either idelalisib (150 mg orally twice daily) plus rituximab or bendamustine (70 mg/m²) plus rituximab.[6]
- Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.[5][7]
- Key Secondary Endpoints: Overall response rate (ORR), overall survival (OS), and safety.[5][6]

Signaling Pathway and Experimental Workflow

Acalabrutinib Mechanism of Action

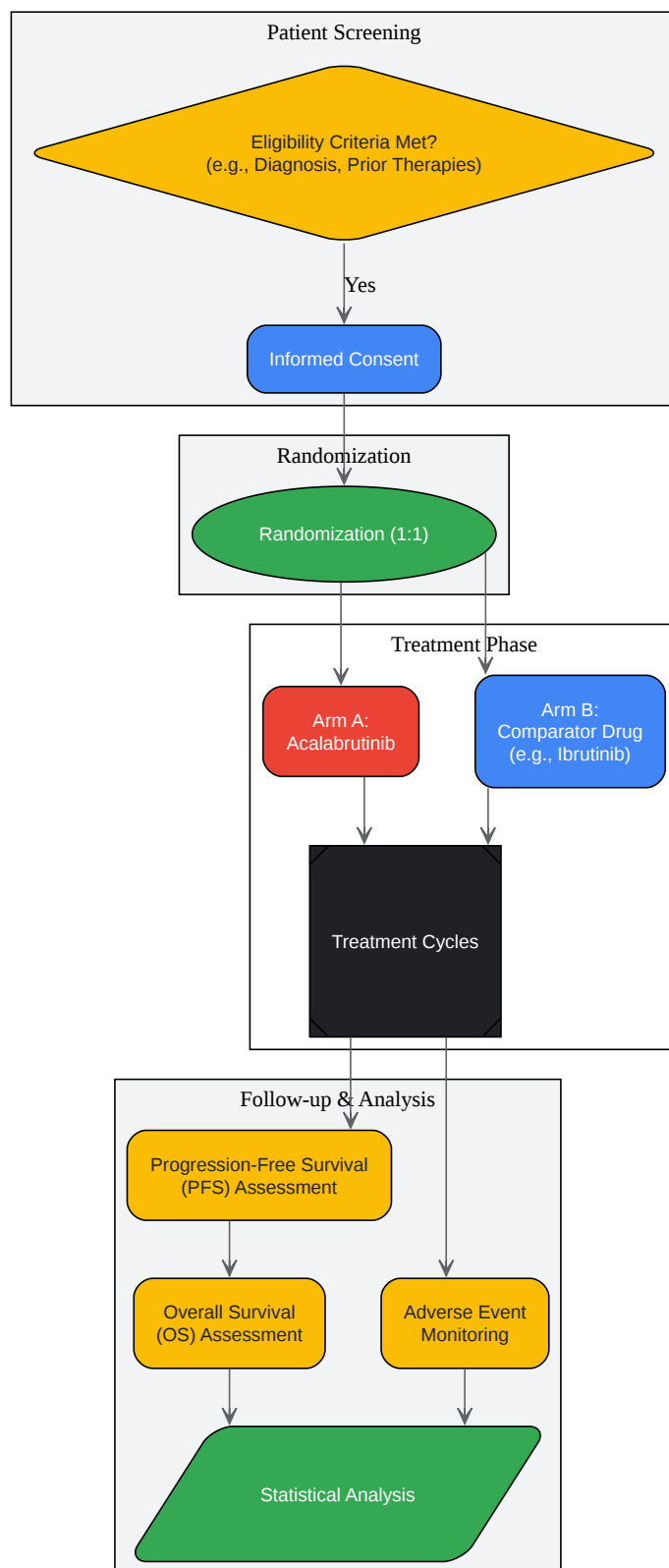
Acalabrutinib is a highly selective and potent inhibitor of Bruton's tyrosine kinase (BTK).[8][9] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[8] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[10] By blocking BTK, acalabrutinib disrupts these downstream signaling pathways, ultimately inhibiting the survival and proliferation of malignant B-cells.[8] Compared to ibrutinib, acalabrutinib has demonstrated higher selectivity for BTK with minimal off-target activity on other kinases such as ITK, EGFR, and TEC family kinases.[11] This increased selectivity is thought to contribute to its improved tolerability profile.[9]



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Caption: Acalabrutinib's inhibition of the BTK signaling pathway.

Experimental Workflow for a Typical Phase 3 Clinical Trial



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Caption: Generalized workflow of a phase 3 clinical trial.

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